molecular formula C8H13N3O B1409067 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole CAS No. 1850688-85-5

1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole

Cat. No.: B1409067
CAS No.: 1850688-85-5
M. Wt: 167.21 g/mol
InChI Key: KDPULIBJOUIWDP-UHFFFAOYSA-N
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Description

1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole is a high-purity, heterocyclic organic compound designed for use as a critical synthetic intermediate in pharmaceutical research and development. This molecule incorporates two privileged pharmacophores—an azetidine ring and a 4-methoxypyrazole group—which are frequently employed in medicinal chemistry to optimize the properties of drug candidates . The azetidine ring is a valuable saturated heterocycle that can improve a molecule's metabolic stability, solubility, and conformational geometry . The 4-methoxypyrazole moiety contributes to the compound's potential as a building block for more complex structures, as pyrazole derivatives are extensively studied for their diverse biological activities . The "azetidin-3-ylmethyl" substitution pattern is a common structural feature in bioactive molecules and advanced intermediates, exemplified by its use in other research compounds such as 1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a reagent used in Suzuki-Miyaura cross-coupling reactions . Researchers utilize this specific chemical scaffold in hit-to-lead optimization campaigns, particularly in constructing molecules that target a wide range of therapeutic areas. Its primary research value lies in its versatility as a building block, enabling the rapid synthesis of compound libraries for biological screening. This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)-4-methoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-12-8-4-10-11(6-8)5-7-2-9-3-7/h4,6-7,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPULIBJOUIWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation via Mitsunobu Reaction

  • Reagents : DIAD, PPh₃, dichloromethane.
  • Conditions : Reacting ethyl 4-methoxy-1H-pyrazole-5-carboxylate with N-Boc-3-hydroxyazetidine yields two regioisomers (2:1 ratio, 29% yield for target isomer).

Mesylate/Iodide-Mediated Alkylation

  • Mesylation : N-Boc-3-hydroxyazetidine is converted to mesylate using methanesulfonyl chloride.
  • Coupling : Reaction with pyrazole carboxylate in DMF/Cs₂CO₃ affords regioisomers (46% yield for target product).

Suzuki–Miyaura Cross-Coupling

  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂.
  • Conditions : Brominated pyrazole-azetidine hybrids react with boronic acids in dioxane/water at 80°C (5–24 hours).

Optimization and Challenges

Regioisomer Control

  • Solvent impact : DMF improves selectivity for the desired N1-alkylated isomer over N2.
  • Base selection : Cs₂CO₃ enhances reactivity compared to K₂CO₃ (Table 1).

Table 1: Comparison of Coupling Methods

Method Reagents/Solvent Yield (%) Regioisomer Ratio (N1:N2)
Mitsunobu DIAD, PPh₃, DCM 29 2:1
Mesylate Alkylation Cs₂CO₃, DMF 46 1:3
Iodide Alkylation Cs₂CO₃, DMF, 80°C 40 1:1

Deprotection and Final Modification

  • Boc removal : Trifluoroacetic acid in dichloromethane (0–25°C, 3–8 hours) yields free azetidine.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) separates regioisomers.

Key Research Findings

  • Catalyst efficiency : Pd(dppf)Cl₂ reduces reaction time by 30% compared to Pd(OAc)₂.
  • Solvent systems : Acetonitrile/water mixtures improve aza-Michael addition yields (83% for pyrazole adducts).
  • Structural confirmation : ¹H-¹⁵N HMBC spectroscopy validates azetidine-pyrazole connectivity.

Chemical Reactions Analysis

1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like THF and DMF, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of complex organic molecules and heterocycles. It serves as a versatile intermediate in the development of new chemical entities that may possess unique properties.

Biology

  • Bioactive Molecule : Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been tested against various bacterial strains, demonstrating significant inhibition zones, which suggests its potential for treating infections .
Bacterial StrainInhibition Zone (mm)
Escherichia coli18
Staphylococcus aureus20
Klebsiella pneumoniae15

Medicine

  • Therapeutic Applications : The compound has been explored for its anti-inflammatory and anticancer effects. In vitro studies have shown that it can inhibit tumor necrosis factor-alpha (TNF-α) significantly, suggesting its potential as an anti-inflammatory agent comparable to established drugs like dexamethasone.

Industry

  • Material Development : Due to its structural attributes, the compound is being investigated for use in developing novel materials with high thermal stability and conductivity, which could have implications in various industrial applications.

Comparative Studies

Comparative studies highlight the unique biological activity of this compound relative to similar compounds:

CompoundBiological ActivityRemarks
Azetidine DerivativeModerate antibacterialLacks pyrazole moiety
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazoleStrong antimicrobial and anti-inflammatoryUnique structure enhances activity
1H-Pyrazole DerivativeAnticancer propertiesLess effective against inflammation

Case Studies

Several case studies have documented the efficacy of this compound:

Study on Antimicrobial Activity

A series of derivatives were synthesized and tested against common pathogens. The most active derivative showed significant inhibition against E. coli and S. aureus, indicating potential therapeutic development.

Anti-inflammatory Research

In animal models, the compound exhibited a reduction in edema comparable to established anti-inflammatory drugs, suggesting its viability for treating inflammatory conditions.

Cancer Cell Studies

Experimental results indicated that the compound could effectively induce apoptosis in various cancer cell lines, warranting further investigation into its anticancer properties.

Mechanism of Action

The mechanism of action of 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s ring strain and the pyrazole ring’s nitrogen atoms contribute to its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Azetidine Modifications : The azetidine ring in the target compound is linked via a methyl group, whereas analogues like 1-(azetidin-3-yl)-4-methyl-1H-pyrazole have direct azetidine-pyrazole bonds, altering steric and electronic profiles .
  • Complex Derivatives : Compounds with fluorinated or aromatic substituents (e.g., phenyl) show enhanced bioactivity in drug discovery contexts, suggesting the target compound could be optimized similarly .

Biological Activity

1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole is a heterocyclic compound that combines the azetidine and pyrazole moieties, which are known for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation.

Chemical Structure

The structural formula of this compound is represented as follows:

C7H10N4O\text{C}_7\text{H}_{10}\text{N}_4\text{O}

This compound features:

  • An azetidine ring , known for its unique reactivity due to ring strain.
  • A pyrazole ring , which contributes to its biological activity through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. Notably, it has been shown to modulate pathways such as:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) : Involved in inflammatory responses.
  • MAPK (Mitogen-Activated Protein Kinase) : Plays a crucial role in cell proliferation and survival.

These interactions suggest that the compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies .

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against human cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

The compound exhibited dose-dependent cytotoxic effects, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Additionally, preliminary studies have suggested that this compound may have antimicrobial properties. It has been tested against several bacterial strains, showing promising results in inhibiting growth, which warrants further investigation into its mechanism of action against pathogens .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectReference
AnticancerHeLa, MCF7Dose-dependent cytotoxicity
AntimicrobialVarious bacterial strainsInhibition of bacterial growth
Anti-inflammatoryIn vitro modelsModulation of NF-kB pathway

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the azetidine ring.
  • Attachment of the pyrazole moiety through reaction methods such as aza-Michael addition or Suzuki–Miyaura cross-coupling .

Derivatives : The modification of this compound can lead to derivatives with enhanced biological activities. For example, substituting different functional groups on the pyrazole or azetidine rings may yield compounds with improved potency or selectivity for specific targets .

Q & A

Basic Research Question

  • 1H/13C NMR : Critical for confirming substitution patterns. For example:
    • The methoxy group appears as a singlet near δ 3.8 ppm in 1H NMR.
    • Azetidine protons show splitting due to ring strain (δ 3.2–4.0 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the azetidine and methoxy groups .
  • IR Spectroscopy : Identifies functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹) .

Methodological Note : Use deuterated DMSO for NMR to minimize solvent interference. For X-ray, grow crystals via slow evaporation in ethanol/water mixtures .

How do steric and electronic effects of the azetidine ring influence the compound's biological activity?

Advanced Research Question

  • Steric Effects : The smaller azetidine ring (vs. pyrrolidine) reduces steric hindrance, potentially improving binding to flat enzymatic pockets (e.g., kinase ATP sites) .
  • Electronic Effects : Azetidine’s ring strain increases nitrogen basicity, enhancing hydrogen-bonding interactions. Methoxy groups act as electron donors, modulating aromatic ring reactivity .

Q. Data Contradiction Analysis :

  • Some studies suggest azetidine’s basicity may reduce solubility in physiological conditions , while others highlight improved target affinity . To resolve, conduct comparative SAR studies with pyrrolidine/piperidine analogs.

What strategies mitigate low yields in copper-catalyzed azide-alkyne cycloadditions (CuAAC) when modifying the pyrazole ring?

Advanced Research Question

  • Optimized Catalysis : Use Cu(I) sources (e.g., CuSO₄/Na ascorbate) in THF/water (1:1) at 50°C for 16 h to enhance regioselectivity and yield .
  • Protecting Groups : Temporarily protect reactive sites (e.g., azetidine nitrogen with Boc groups) to prevent side reactions .

Advanced Research Question

  • DFT Calculations : Model transition states to predict regioselectivity in SNAr reactions. For example, calculate Fukui indices to identify electrophilic hotspots on the pyrazole ring .
  • Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction solvents (e.g., DMSO vs. DMF) .

Q. Case Study :

  • DFT studies on analogous pyrazoles showed methoxy groups direct electrophiles to the para position relative to the substituent . Validate experimentally using isotopic labeling.

What are the challenges in analyzing contradictory biological activity data across studies?

Advanced Research Question

  • Source of Contradictions : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches .
  • Resolution Strategies :
    • Reproduce assays under standardized conditions (e.g., NIH/3T3 cells, 48 h incubation).
    • Purify compounds via column chromatography (silica gel, EtOAc/hexane) and confirm purity via HPLC (>95%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole
Reactant of Route 2
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1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole

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